2-(3-Fluorophenyl)-4-hydroxybenzoic acid
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Overview
Description
2-(3-Fluorophenyl)-4-hydroxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(3-Fluorophenyl)-4-oxobenzoic acid.
Reduction: Formation of 2-(3-Fluorophenyl)-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)-4-hydroxybenzoic acid
- 2-(3-Chlorophenyl)-4-hydroxybenzoic acid
- 2-(3-Methylphenyl)-4-hydroxybenzoic acid
Comparison: 2-(3-Fluorophenyl)-4-hydroxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets. Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced biological activity and improved pharmacokinetic properties.
Properties
Molecular Formula |
C13H9FO3 |
---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7,15H,(H,16,17) |
InChI Key |
YNHUTAVFIKRSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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